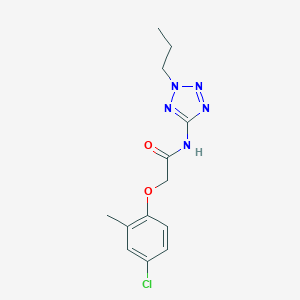

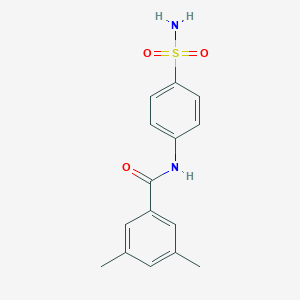

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CGP 37157, is a pharmacological compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications. In

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, which plays a key role in regulating intracellular calcium levels. This inhibition has been shown to protect against neuronal damage caused by calcium overload, making 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 works by inhibiting the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium ions between the mitochondria and the cytosol. This inhibition leads to a reduction in intracellular calcium levels, which in turn protects against neuronal damage caused by calcium overload.

Biochemical and Physiological Effects:

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the reduction of intracellular calcium levels, and the protection of neurons against calcium-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the activation of microglia, which play a key role in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 in lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This specificity allows researchers to study the role of this protein in a variety of cellular processes, particularly those related to neurodegeneration. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that the compound does not cause unwanted side effects or toxicity.

Future Directions

There are a number of potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger. Another potential area of research is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 for other diseases beyond neurodegeneration, such as cancer and cardiovascular disease.

Conclusion:

2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is a pharmacological compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its specificity for the mitochondrial Na+/Ca2+ exchanger makes it a valuable tool for studying the role of this protein in cellular processes, and its potential therapeutic applications make it an important area of research. While there are limitations to its use in lab experiments, careful dosing and monitoring can mitigate these risks and allow for productive research on this compound.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 involves a multistep process that begins with the reaction of 4-chloro-2-methylphenol with propionic anhydride to form 2-(4-chloro-2-methylphenoxy)propionic acid. The propionic acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with N-propylacetamide to form 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157.

properties

Molecular Formula |

C13H16ClN5O2 |

|---|---|

Molecular Weight |

309.75 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |

InChI |

InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-11-5-4-10(14)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20) |

InChI Key |

ZZFFQOZKPGBXHW-UHFFFAOYSA-N |

SMILES |

CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Canonical SMILES |

CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

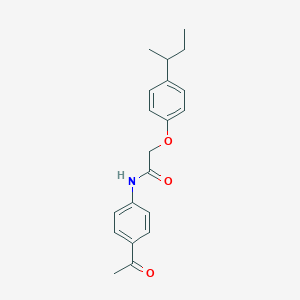

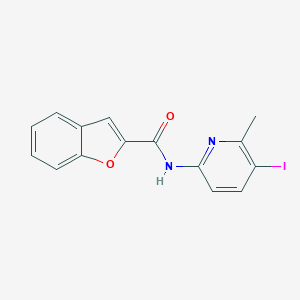

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

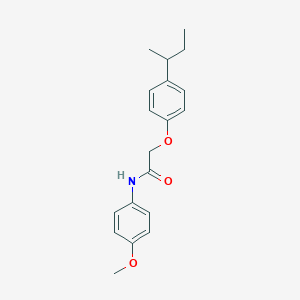

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)

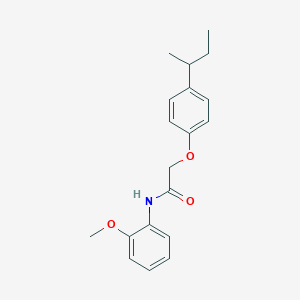

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

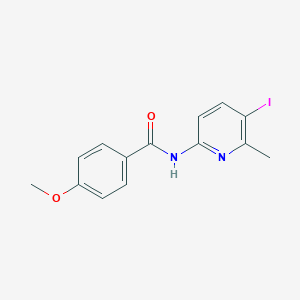

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)

![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)

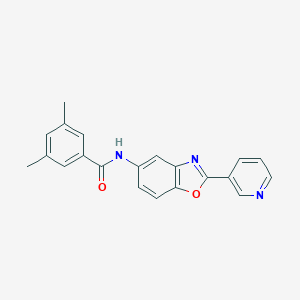

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)